molecular formula C8H17NO B2950288 4-(Dimethylamino)cyclohexanol CAS No. 103023-50-3

4-(Dimethylamino)cyclohexanol

Cat. No.: B2950288
CAS No.: 103023-50-3
M. Wt: 143.23
InChI Key: STNVXNYQNKDYBT-OCAPTIKFSA-N
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Description

4-(Dimethylamino)cyclohexanol is an organic compound with the molecular formula C8H17NO. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a dimethylamino group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)cyclohexanol typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reductive amination reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be further reduced to form cyclohexylamine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

4-(Dimethylamino)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

    Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.

    Dimethylcyclohexanol: A derivative where two methyl groups are attached to the cyclohexanol ring.

    Cyclohexylamine: A primary amine derived from cyclohexane.

Uniqueness: 4-(Dimethylamino)cyclohexanol is unique due to the presence of both a hydroxyl group and a dimethylamino group, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(dimethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNVXNYQNKDYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293915
Record name trans-4-(Dimethylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103023-51-4
Record name trans-4-(Dimethylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Dimethylamino)cyclohexanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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